Structural Uniqueness: Three-Pharmacophore Architecture Versus Monofunctional Quinoxaline-2-Carboxamide Comparators
The target compound is the only entry in PubChem (CID 45504000) that combines a quinoxaline-2-carboxamide warhead with a 1H-benzo[d]imidazol-2-yl moiety connected via a trans-1,4-cyclohexyl methyl linker [1]. In contrast, the most extensively characterized quinoxaline-2-carboxamide series in the primary literature—the N-phenyl and N-benzyl derivatives reported by Křepelka et al. (2021)—contain only a single aromatic heterocycle (quinoxaline) with simple aryl or benzyl N-substituents [2]. The target compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors versus 3–4 acceptors and 1 donor for the simpler N-benzyl series. The molecular weight (385.5 Da) is approximately 80–120 Da larger than the N-benzyl compounds (MW range ~263–305 Da) [1]. This structural differentiation is not incremental; it represents a discrete chemotype with a fundamentally different pharmacophoric arrangement.
| Evidence Dimension | Structural complexity and pharmacophoric element count |
|---|---|
| Target Compound Data | 3 distinct pharmacophoric elements (quinoxaline, benzimidazole, cyclohexyl linker); MW 385.5 Da; 2 HBD, 5 HBA; XLogP3 3.6 |
| Comparator Or Baseline | N-benzyl quinoxaline-2-carboxamides (Křepelka 2021 series): 1 primary pharmacophore; MW range ~263–305 Da; typically 1 HBD, 3–4 HBA |
| Quantified Difference | ≥2 additional pharmacophoric elements; MW increase of 80–120 Da; +1 HBD; +1–2 HBA |
| Conditions | Structural comparison based on PubChem computed descriptors [1] and published compound tables [2] |
Why This Matters
The incorporation of a benzimidazole moiety—a validated kinase hinge-binding motif—plus a cyclohexyl spacer creates a chemotype that cannot be approximated by any commercially available N-phenyl or N-benzyl quinoxaline-2-carboxamide, directly affecting target engagement hypotheses in kinase or antimicrobial screening cascades.
- [1] PubChem Compound Summary CID 45504000. N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Křepelka P. et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. DOI: 10.3390/ph14080768. View Source
